- pH optimization of nucleophilic reactions in water, Journal of the American Chemical Society, 1992, 114(8), 3028-33
Cas no 94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one)
94-66-6 structure
Product Name:2-(prop-2-en-1-yl)cyclohexan-1-one
CAS-nummer:94-66-6
MF:C9H14O
MW:138.206862926483
MDL:MFCD00043548
CID:34757
PubChem ID:78944
Update Time:2024-10-25
2-(prop-2-en-1-yl)cyclohexan-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-allylcyclohexan-1-one
- 2-Allylcyclohexanone
- 2-prop-2-enylcyclohexan-1-one
- o-Allylcyclohexanone
- Cyclohexanone,2-(2-propenyl)- (9CI)
- Cyclohexanone, 2-allyl- (6CI,7CI,8CI)
- 2-(2-Propenyl)-Cyclohexanone
- NSC 128921
- Cyclohexanone, 2-(2-propenyl)-
- Cyclohexanone, 2-allyl-
- Cyclohexanone, 2-(2-propen-1-yl)-
- 2-(2-Propenyl)cyclohexanone
- UPGHEUSRLZSXAE-UHFFFAOYSA-N
- 2-(prop-2-en-1-yl)cyclohexan-1-one
- NSC128921
- 2-allyl-cyclohexanone
- 2-allyl cyclohexanone
- 2-allyl-cyclohexan-1-one
- Cyclohexanone, 2-allyl- (8CI)
- 2-(prop-2-en-
- 2-(2-Propen-1-yl)cyclohexanone (ACI)
- Cyclohexanone, 2-(2-propenyl)- (9CI)
- Cyclohexanone, 2-allyl- (6CI, 7CI, 8CI)
- F8882-7572
- EN300-268221
- 2-(prop-2-en-1-yl)cyclohexanone
- STL301914
- 2-Allylcyclohexanone, >/=97%
- SY052152
- SCHEMBL528992
- AS-35729
- AI3-07009
- EINECS 202-352-2
- MFCD00043548
- DB-057518
- InChI=1/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H
- 2-(2-propenyl)-cyclohexanon
- 94-66-6
- 2-Allylcyclohexanone, 97%
- AKOS009156864
- NSC-128921
- CS-0204777
- DTXSID90883283
- A2230
- NS00040992
-
- MDL: MFCD00043548
- Inchi: 1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2
- InChI-sleutel: UPGHEUSRLZSXAE-UHFFFAOYSA-N
- LACHT: O=C1C(CC=C)CCCC1
Berekende eigenschappen
- Exacte massa: 138.10400
- Monoisotopische massa: 138.104
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 2
- Complexiteit: 138
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 3
- XLogP3: 2.1
- Topologisch pooloppervlak: 17.1
Experimentele eigenschappen
- Kleur/vorm: 淡黄色透明液体
- Dichtheid: 0.927 g/mL at 25 °C(lit.)
- Smeltpunt: No date available
- Kookpunt: 94°C/23mmHg(lit.)
- Vlampunt: 华氏:235.4 °F
摄氏:113 °C - Brekindex: n20/D 1.469(lit.)
- Waterverdelingscoëfficiënt: 不溶
- PSA: 17.07000
- LogboekP: 2.32180
- FEMA: 2909
- Oplosbaarheid: 不溶于水
- Dampfdruk: 0.4±0.4 mmHg at 25°C
2-(prop-2-en-1-yl)cyclohexan-1-one Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H302+H312+H332-H315-H319
- Waarschuwingsverklaring: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Vervoersnummer gevaarlijk materiaal:UN 3077
- WGK Duitsland:3
- Code gevarencategorie: 20/21/22-36/37/38
- Veiligheidsinstructies: S22-S26-S36/37/39-S45
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R20/21/22; R36/37/38
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(prop-2-en-1-yl)cyclohexan-1-one Douanegegevens
- HS-CODE:2914299000
- Douanegegevens:
中国海关编码:
2914299000概述:
2914299000. 其他不含其他含氧基的环烷酮、环烯酮或环萜烯酮. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:5.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(prop-2-en-1-yl)cyclohexan-1-one Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 047760-10g |
2-Allylcyclohexanone |
94-66-6 | 95% | 10g |
£69.00 | 2022-03-01 | |
| Fluorochem | 047760-50g |
2-Allylcyclohexanone |
94-66-6 | 95% | 50g |
£276.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2230-25G |
2-Allylcyclohexanone |
94-66-6 | >97.0%(GC) | 25g |
¥1665.00 | 2024-04-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00314-1g |
2-Allylcyclohexanone |
94-66-6 | 97% | 1g |
¥618.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00314-5g |
2-Allylcyclohexanone |
94-66-6 | 97% | 5g |
¥2368.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 405752-1G |
2-(prop-2-en-1-yl)cyclohexan-1-one |
94-66-6 | 97% | 1G |
¥408.66 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 405752-5G |
2-(prop-2-en-1-yl)cyclohexan-1-one |
94-66-6 | 5g |
¥2056.1 | 2023-12-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WG461-1g |
2-(prop-2-en-1-yl)cyclohexan-1-one |
94-66-6 | 97.0%(GC) | 1g |
¥330.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WG461-5g |
2-(prop-2-en-1-yl)cyclohexan-1-one |
94-66-6 | 97.0%(GC) | 5g |
¥990.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865380-1g |
2-Allylcyclohexanone |
94-66-6 | ≥97% | 1g |
¥242.00 | 2022-01-13 |
2-(prop-2-en-1-yl)cyclohexan-1-one Productiemethode
Productiemethode 1
Reactievoorwaarden
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine Catalysts: (T-4)-Tetrakis(triethyl phosphite-κP)nickel Solvents: Tetrahydrofuran ; 65 °C
Referentie
- Tetrakis(triethyl phosphite)nickel(0), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 1 h, rt
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux
1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux
Referentie
- Synthesis of angularly fused (homo)triquinane-type hydantoins as precursors of bicyclic prolines, Synthesis, 2016, 48(3), 387-393
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Potassium hydride
1.2 Reagents: Triethylborane
1.3 -
1.2 Reagents: Triethylborane
1.3 -
Referentie
- Potassium hydride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-5
Productiemethode 5
Reactievoorwaarden
1.1 Catalysts: Cupric chloride Solvents: Acetonitrile , Tetrahydrofuran , Water
1.2 Reagents: Ammonia
1.2 Reagents: Ammonia
Referentie
- Copper(II) chloride mediated racemization-free hydrolysis of α-alkylated ketone SAMP-hydrazones, Synthetic Communications, 1999, 29(1), 27-33
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene , Tetrahydrofuran , Heptane ; 20 min, -78 °C
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 -78 °C; -78 °C → rt; 0.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referentie
- Platinum(IV)-Catalyzed Synthesis of Unsymmetrical Polysubstituted Benzenes via Intramolecular Cycloaromatization Reaction, Advanced Synthesis & Catalysis, 2015, 357(13), 2803-2808
Productiemethode 7
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Triphenylphosphine , Zinc bromide Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, reflux
1.2 Solvents: Dichloromethane ; 5 h, reflux
1.2 Solvents: Dichloromethane ; 5 h, reflux
Referentie
- Direct palladium-catalyzed allylic alkylations of alcohols with enamines: Synthesis of homoallyl ketones, Tetrahedron Letters, 2017, 58(26), 2525-2529
Productiemethode 9
Reactievoorwaarden
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
Referentie
- Palladium-catalyzed allylic alkylation of simple ketones with allylic alcohols and its mechanistic study, Angewandte Chemie, 2014, 53(26), 6776-6780
Productiemethode 10
Reactievoorwaarden
1.1 Catalysts: Triphenylphosphine
Referentie
- Synthesis of γ,δ-unsaturated ketones by the intramolecular decarboxylative allylation of allyl β-keto carboxylates and alkenyl allyl carbonates catalyzed by molybdenum, nickel, and rhodium complexes, Chemistry Letters, 1984, (10), 1721-4
Productiemethode 11
Reactievoorwaarden
1.1 Solvents: 1,4-Dioxane ; 0 °C; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
Referentie
- Chemoenzymatic route to optically active dihydroxy cyclopenta[b]naphthalenones; precursors for decalin-based bioactive natural products, Tetrahedron: Asymmetry, 2017, 28(1), 118-124
Productiemethode 12
Reactievoorwaarden
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 10 min, rt
1.3 Catalysts: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referentie
- Hydrogen-Bond-Activated Palladium-Catalyzed Allylic Alkylation via Allylic Alkyl Ethers: Challenging Leaving Groups, Organic Letters, 2014, 16(6), 1570-1573
Productiemethode 13
Reactievoorwaarden
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, rt
1.3 Reagents: Pyrrolidine ; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
Referentie
- Process for conversion C-N bond into C-C bond by Pd catalyzed allylic substitution reaction, China, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, 20 °C
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 10 min, 20 °C
1.3 Reagents: Pyrrolidine ; 3 h, 20 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; cooled
Referentie
- C-N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl Compounds, Journal of the American Chemical Society, 2011, 133(48), 19354-19357
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexamethylphosphoramide
1.2 Reagents: Methyllithium
1.3 -
1.2 Reagents: Methyllithium
1.3 -
Referentie
- Alkylation and silylation of the aluminum enolates generated by hydroalumination of α,β-unsaturated carbonyl compounds, Journal of Organic Chemistry, 1987, 52(3), 439-43
Productiemethode 16
Reactievoorwaarden
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ; 20 h, 70 °C
1.2 -
1.3 -
1.4 Catalysts: DL-Proline ; 20 h, 70 °C
Referentie
- Dual palladium- and proline-catalyzed allylic alkylation of enolizable ketones and aldehydes with allylic alcohols, Organic Letters, 2009, 11(6), 1453-1456
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene
Referentie
- 2-Allylcyclohexanone, Organic Syntheses, 1962, 42, 14-16
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Triethylborane ; rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Triethylborane ; rt
1.3 rt
1.4 Reagents: Sodium hydroxide Solvents: Water
Referentie
- Triethylborane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-16
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Solvents: 2,2-Dimethoxypropane ; 150 °C
Referentie
- An epoxide ring-opening approach for a short and stereoselective synthesis of icetexane diterpenoids, Tetrahedron Letters, 2010, 51(4), 686-688
Productiemethode 20
Reactievoorwaarden
1.1 Solvents: Benzene
Referentie
- A new route to the prostaglandin skeleton via radical alkylation. Synthesis of 6-oxoprostaglandin E1, Journal of the American Chemical Society, 1988, 110(14), 4815-17
2-(prop-2-en-1-yl)cyclohexan-1-one Raw materials
- cyclohex-2-en-1-one
- 1-Pyrrolidino-1-cyclohexene
- Cyclohexanone, 2-acetyl-2-(2-propenyl)-
- Cyclohexanone, 2-(phenylseleno)-
- Allyl acetate
- 4-(Cyclohex-1-en-1-yl)morpholine
- ethyl 2-oxocyclohexane-1-carboxylate
- 1-Propene, 3-propoxy-
- Pyrrolidine, 1-(2-propenyl)-
- (2S)-2-(Methoxymethyl)-N-[2-(2-propen-1-yl)cyclohexylidene]-1-pyrrolidinamine
- Allyltributyltin
- cyclohexanone diallylacetal
- Carbonic acid, 1-cyclohexen-1-yl 2-propenyl ester
2-(prop-2-en-1-yl)cyclohexan-1-one Preparation Products
2-(prop-2-en-1-yl)cyclohexan-1-one Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one
Ordernummer:A845038
Voorraadstatus:in Stock
Hoeveelheid:10g/50g/25g/5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:04
Prijs ($):190.0/761.0/326.0/292.0
E-mail:sales@amadischem.com
2-(prop-2-en-1-yl)cyclohexan-1-one Gerelateerde literatuur
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one
Zuiverheid:99%/99%/99%/99%
Hoeveelheid:10g/50g/25g/5g
Prijs ($):190.0/761.0/326.0/292.0